1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the protection of amines and the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which allow for efficient and scalable synthesis of tert-butoxycarbonyl-protected compounds .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or organometallic reagents.
Deprotection reactions: Common conditions involve the use of strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Substitution reactions: The major products formed depend on the nucleophile used.
Deprotection reactions: The major product is the free amine after the removal of the Boc group.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid involves its role as a protecting group and a reactive intermediate:
Protecting group: The Boc group protects the amine functionality during synthetic transformations, preventing unwanted reactions.
Reactive intermediate:
Comparison with Similar Compounds
Similar Compounds
1-[(tert-Butoxy)carbonyl]-4-methoxymethylpyrrolidine-2-carboxylic acid: Similar structure but with a methoxymethyl group instead of iodine.
1-[(tert-Butoxy)carbonyl]-4-chloromethylpyrrolidine-2-carboxylic acid: Similar structure but with a chloromethyl group instead of iodine.
Uniqueness
1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the iodine atom, which provides distinct reactivity and allows for specific synthetic transformations that are not possible with other halogenated analogs .
Properties
Molecular Formula |
C11H18INO4 |
---|---|
Molecular Weight |
355.17 g/mol |
IUPAC Name |
4-iodo-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18INO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
NBQKZXOADQPODY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)I)C(=O)O |
Origin of Product |
United States |
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